molecular formula C8H9N3O2 B1436842 Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate CAS No. 1824286-68-1

Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1436842
M. Wt: 179.18 g/mol
InChI Key: DJOKBVDTMMCHLT-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized through various methods and has been studied for its potential applications in different fields.

Scientific Research Applications

Structural and Spectral Investigations

  • Structural Analysis : A study on a biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealed insights into its structural and spectral properties. The compound was characterized using techniques like NMR, FT-IR, thermo gravimetric analysis, and X-ray diffraction (Viveka et al., 2016).

Crystal Structure and Synthesis

  • Crystal Structure Studies : Research on pyrazole derivatives, including studies on their crystal structures, synthesis methods, and potential bioactivities, has been conducted. For example, the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrated fungicidal and plant growth regulation activities (Minga, 2005).

Coordination Complexes

  • Coordination/Chelation Properties : A study synthesized novel pyrazole-dicarboxylate acid derivatives and explored their coordination and chelation properties with metals like Cu, Co, and Zn, leading to the formation of mononuclear chelate complexes (Radi et al., 2015).

Antitumor Agents

  • Potential Antitumor Agents : Certain pyrazole derivatives have been synthesized and screened for their ability to inhibit various human tumor cell lines, indicating their potential as antitumor agents. Some compounds showed significant activity against lung cancer, melanoma, and leukemia (Abonía et al., 2011).

Corrosion Inhibition

  • Steel Corrosion Inhibitors : Pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rate (Herrag et al., 2007).

Cytotoxicity in Tumor Cells

  • Cytotoxic Properties : Tridentate bipyrazolic compounds were synthesized and evaluated for their cytotoxic properties against tumor cell lines. The cytotoxic activity was found to depend on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

properties

IUPAC Name

methyl 1-(2-cyanoethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-5-10-11(6-7)4-2-3-9/h5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOKBVDTMMCHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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